

# "7-Nitro-1H-indazol-6-OL" review of existing literature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Nitro-1H-indazol-6-OL

Cat. No.: B15201773

[Get Quote](#)

## An In-depth Technical Guide to 7-Nitro-1H-indazole

Disclaimer: Initial literature searches for "7-Nitro-1H-indazol-6-ol" did not yield any specific scientific publications or data. This suggests that the compound is either novel, exceptionally rare, or has not been extensively studied or characterized in publicly available literature. Therefore, this technical guide will focus on the closely related and well-documented parent compound, 7-Nitro-1H-indazole. This review will provide a comprehensive overview of its synthesis, chemical properties, and biological activity, which may serve as a valuable reference for researchers interested in the indazole scaffold.

### Introduction

7-Nitro-1H-indazole is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and neuropharmacology.<sup>[1]</sup> It is most notably recognized as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.<sup>[1][2]</sup> NO is a crucial signaling molecule involved in various physiological processes, but its overproduction can lead to oxidative stress and neuronal damage.<sup>[2]</sup> Consequently, 7-Nitro-1H-indazole has been investigated as a potential therapeutic agent for a range of neurological disorders, including those involving excitotoxicity and neurodegeneration.<sup>[1]</sup> It also serves as a valuable tool for studying the physiological and pathological roles of nNOS.

### Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Nitro-1H-indazole is presented in the table below. This data has been compiled from various chemical databases and literature sources.

| Property          | Value                                                           | Reference |
|-------------------|-----------------------------------------------------------------|-----------|
| IUPAC Name        | 7-Nitro-1H-indazole                                             | [3]       |
| CAS Number        | 2942-42-9                                                       | [3]       |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>     | [1]       |
| Molar Mass        | 163.13 g/mol                                                    | [3]       |
| Appearance        | Not specified in literature                                     |           |
| Melting Point     | Not specified in literature                                     |           |
| Solubility        | Soluble in organic solvents such as DMSO and ethanol.[4]        |           |
| SMILES            | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])NN=C2                       | [3]       |
| InChI             | InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | [3]       |

## Spectroscopic Data

| Technique           | Data                                                                                                 | Reference |
|---------------------|------------------------------------------------------------------------------------------------------|-----------|
| <sup>1</sup> H NMR  | Spectra available in various databases. A study in DMSO-d <sub>6</sub> at 500 MHz has been reported. | [5]       |
| <sup>13</sup> C NMR | Spectra available in various databases.                                                              | [3]       |
| Mass Spectrometry   | GC-MS and MS-MS data are publicly available.                                                         | [3]       |
| Infrared (IR)       | Not readily available in reviewed literature.                                                        |           |

## Synthesis of 7-Nitro-1H-indazole

The synthesis of 7-nitro-1H-indazole can be achieved through the cyclization of N-nitroso-o-toluidine derivatives. A common precursor is 2-methyl-3-nitroaniline. While specific, detailed, step-by-step protocols are proprietary to various research labs and not always published in full, the general procedure involves diazotization followed by cyclization.

### General Experimental Protocol (Conceptual)

- **Diazotization of 2-methyl-3-nitroaniline:** 2-methyl-3-nitroaniline is dissolved in an acidic medium, typically aqueous hydrochloric or sulfuric acid, and cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise to the cooled solution of the aniline derivative. The temperature is carefully maintained below 5 °C to ensure the stability of the resulting diazonium salt.
- **Cyclization:** The reaction mixture containing the diazonium salt is then gently warmed. The diazonium group cyclizes onto the adjacent methyl group, leading to the formation of the indazole ring.
- **Isolation and Purification:** The reaction mixture is neutralized, and the crude product precipitates out of the solution. The solid is collected by filtration, washed with water, and

then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, or by column chromatography.

## Biological Activity and Mechanism of Action

The primary biological activity of 7-Nitro-1H-indazole is its selective inhibition of neuronal nitric oxide synthase (nNOS or NOS-1).<sup>[1]</sup> It exhibits a lesser effect on the endothelial (eNOS or NOS-3) and inducible (iNOS or NOS-2) isoforms.<sup>[6][7]</sup>

## Mechanism of Action

7-Nitro-1H-indazole acts as a competitive inhibitor at the L-arginine binding site of nNOS.<sup>[2]</sup> The enzyme nNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. By binding to the active site, 7-Nitro-1H-indazole prevents the substrate L-arginine from binding, thereby inhibiting the synthesis of NO.<sup>[8]</sup>

The signaling pathway of nNOS and its inhibition by 7-Nitro-1H-indazole is depicted in the following diagram:



[Click to download full resolution via product page](#)

Caption: nNOS inhibition by 7-Nitro-1H-indazole.

## Quantitative Biological Data

The inhibitory potency of 7-Nitro-1H-indazole and related compounds is often expressed in terms of the half-maximal inhibitory concentration (IC<sub>50</sub>) or the inhibitor constant (K<sub>i</sub>).

| Compound            | Assay                                              | IC <sub>50</sub> / ED <sub>50</sub> | Reference |
|---------------------|----------------------------------------------------|-------------------------------------|-----------|
| 7-Nitro-1H-indazole | Formalin-induced hindpaw licking (mouse)           | 27.5 mg/kg                          | [7]       |
| 7-Nitro-1H-indazole | Acetic acid-induced abdominal constriction (mouse) | 22.5 mg/kg                          | [7]       |
| 6-Nitro-1H-indazole | Formalin-induced hindpaw licking (mouse)           | 62.5 mg/kg                          | [7]       |
| 6-Nitro-1H-indazole | Acetic acid-induced abdominal constriction (mouse) | 44.0 mg/kg                          | [7]       |
| Indazole            | Formalin-induced hindpaw licking (mouse)           | 41.0 mg/kg                          | [7]       |
| Indazole            | Acetic acid-induced abdominal constriction (mouse) | 48.5 mg/kg                          | [7]       |

## Experimental Protocol for nNOS Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds like 7-Nitro-1H-indazole on nNOS is to measure the conversion of radiolabeled L-arginine to L-citrulline.

- **Enzyme Preparation:** A crude enzyme preparation can be obtained from rat cerebellum, a brain region with high nNOS expression. The tissue is homogenized in a suitable buffer and centrifuged to obtain a supernatant containing the enzyme.
- **Reaction Mixture:** The assay is typically performed in a buffer containing the enzyme preparation, radiolabeled L-[<sup>14</sup>C]arginine, and necessary cofactors such as NADPH, calmodulin, and tetrahydrobiopterin.

- Inhibitor Addition: 7-Nitro-1H-indazole, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
- Incubation: The reaction mixtures are incubated at 37 °C for a specific period, allowing the enzymatic reaction to proceed.
- Reaction Termination: The reaction is stopped by adding a stop buffer, often containing a cation-exchange resin (e.g., Dowex AG 50W-X8).
- Separation and Quantification: The resin binds the unreacted L-[<sup>14</sup>C]arginine, while the product, L-[<sup>14</sup>C]citrulline, remains in the supernatant. The radioactivity of the supernatant is then measured using a scintillation counter.
- Data Analysis: The amount of L-[<sup>14</sup>C]citrulline formed is proportional to the enzyme activity. The percentage of inhibition at each concentration of 7-Nitro-1H-indazole is calculated relative to the control. The IC<sub>50</sub> value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

## Potential Properties of 7-Nitro-1H-indazol-6-ol

While no data exists for **7-Nitro-1H-indazol-6-ol**, we can speculate on how the addition of a hydroxyl (-OH) group at the 6-position might alter the properties of the parent 7-Nitro-1H-indazole molecule.

- Solubility: The hydroxyl group is polar and capable of hydrogen bonding. Its introduction would likely increase the aqueous solubility of the compound compared to 7-Nitro-1H-indazole. This could have implications for its formulation and bioavailability.
- Metabolism: The hydroxyl group provides a site for phase II metabolism, such as glucuronidation or sulfation. This could lead to a more rapid clearance of the compound from the body.
- Target Binding: The introduction of a hydroxyl group could either enhance or diminish the binding affinity for nNOS. The hydroxyl group could form a new hydrogen bond with an amino acid residue in the active site, potentially increasing potency. Conversely, it could

introduce steric hindrance or an unfavorable interaction, thereby reducing potency. The precise effect would depend on the topography of the nNOS active site.

- Selectivity: The change in the electronic and steric profile of the molecule could also alter its selectivity for the different NOS isoforms.

These are purely hypothetical considerations based on general principles of medicinal chemistry. Experimental validation would be required to determine the actual properties of **7-Nitro-1H-indazol-6-ol**.

## Conclusion

7-Nitro-1H-indazole is a well-characterized and selective inhibitor of neuronal nitric oxide synthase with potential applications in the study and treatment of neurological disorders. Its synthesis, chemical properties, and biological activity have been documented in the scientific literature. While the specific derivative, **7-Nitro-1H-indazol-6-ol**, remains uncharacterized, the information available for the parent compound provides a solid foundation for any future research into this and other related indazole derivatives. Further investigation into the synthesis and biological evaluation of **7-Nitro-1H-indazol-6-ol** is warranted to explore its potential as a novel pharmacological agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [ahajournals.org](https://www.ahajournals.org) [ahajournals.org]

- 7. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. ["7-Nitro-1H-indazol-6-OL" review of existing literature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15201773#7-nitro-1h-indazol-6-ol-review-of-existing-literature]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)